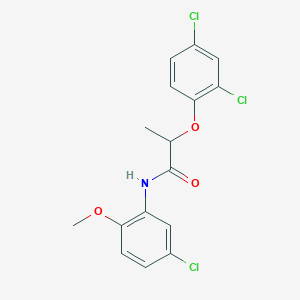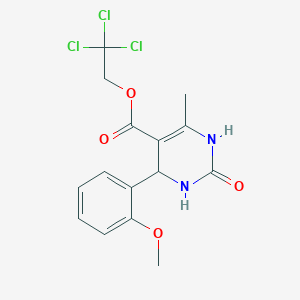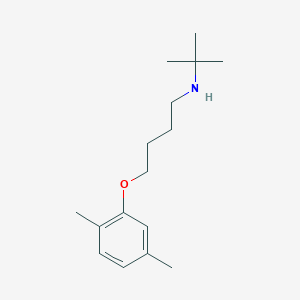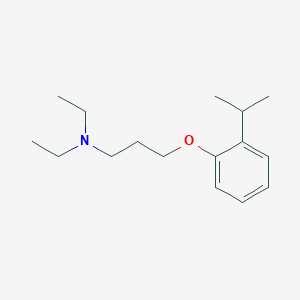
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide
説明
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide, commonly known as DDAO, is a fluorescent dye that has been widely used in scientific research. DDAO is a member of the anthracene family and is commonly used as a fluorescent probe for biological imaging and detection of biomolecules.
作用機序
DDAO is a fluorescent dye that emits green fluorescence upon excitation with blue light. The fluorescence of DDAO is due to the intramolecular charge transfer (ICT) between the anthracene and amide groups. The ICT process results in a shift of the electron density from the anthracene to the amide group, leading to a change in the electronic structure and emission properties of DDAO. The fluorescence of DDAO is sensitive to the microenvironment, such as pH, polarity, and viscosity, making it a useful tool for sensing and imaging biological processes.
Biochemical and Physiological Effects:
DDAO is a non-toxic fluorescent dye that does not interfere with the biological processes of cells and tissues. DDAO has been used to label and track the movement of proteins, lipids, and other biomolecules in living cells and tissues. DDAO has been shown to have minimal photobleaching and phototoxicity, making it a reliable and robust probe for long-term imaging.
実験室実験の利点と制限
DDAO has several advantages for lab experiments, including high sensitivity, photostability, and compatibility with a wide range of biological samples. DDAO can be used for both qualitative and quantitative analysis of biomolecules, making it a versatile tool for scientific research. However, DDAO has some limitations, such as the requirement for excitation with blue light, which can cause autofluorescence and photobleaching in some biological samples. DDAO is also sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.
将来の方向性
DDAO has great potential for future research in the fields of biology, chemistry, and materials science. Some possible future directions for DDAO research include:
1. Development of new DDAO derivatives with improved fluorescence properties and sensitivity.
2. Application of DDAO for in vivo imaging and detection of biomolecules in living organisms.
3. Use of DDAO for high-throughput screening of drugs and biomolecules.
4. Integration of DDAO with other imaging and sensing techniques for multimodal analysis of biological processes.
5. Development of new methods for synthesis and purification of DDAO and its derivatives.
Conclusion:
DDAO is a versatile and reliable fluorescent probe that has been widely used in scientific research. DDAO has several advantages for lab experiments, including high sensitivity, photostability, and compatibility with a wide range of biological samples. DDAO has great potential for future research in the fields of biology, chemistry, and materials science. Further research on DDAO and its derivatives will lead to new insights into biological processes and the development of new tools for scientific research.
合成法
DDAO can be synthesized by the reaction of 9,10-anthraquinone-2,3-dicarboxylic acid with benzene-1,4-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields DDAO as a yellowish-green powder with a high purity and yield. The chemical structure of DDAO is shown in Figure 1.
科学的研究の応用
DDAO has been widely used in scientific research as a fluorescent probe for biological imaging and detection of biomolecules. DDAO can be used to label proteins, nucleic acids, lipids, and other biomolecules for fluorescence microscopy and flow cytometry. DDAO has been used to study the localization and dynamics of proteins in living cells, the structure and function of biomolecules, and the interactions between biomolecules.
特性
IUPAC Name |
N-(8-benzamido-9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-25-19-13-7-15-21(29-27(33)17-9-3-1-4-10-17)23(19)26(32)24-20(25)14-8-16-22(24)30-28(34)18-11-5-2-6-12-18/h1-16H,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIIKMFLEZGYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385603 | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10114-51-9 | |
| Record name | Benzamide, N,N′-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10114-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-BIS(BENZAMIDO)ANTHRAQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5106371.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)

![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)

![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)


